BenchChemオンラインストアへようこそ!

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

regioisomer lipophilicity Boc protecting group position drug-like property optimization

tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (Boc-DAB, CAS 1017789-34-2) is a conformationally constrained, nitrogen-rich bicyclic diamine featuring a tert-butyloxycarbonyl (Boc) protecting group selectively installed on the N3 position of the 3,6-diazabicyclo[3.2.0]heptane core. With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 Da, this compound serves as a versatile chiral building block in medicinal chemistry, most notably as the central scaffold in Abbott's α4β2 nicotinic acetylcholine receptor (nAChR) selective agonist program and in Indivior's dopamine D3 receptor modulator patent family.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 1017789-34-2
Cat. No. B1393328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
CAS1017789-34-2
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNC2C1
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3
InChIKeyYKGWXZRHRQUYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-Carboxylate (CAS 1017789-34-2): Core Bicyclic Diamine Scaffold for Regioselective Drug Discovery


tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (Boc-DAB, CAS 1017789-34-2) is a conformationally constrained, nitrogen-rich bicyclic diamine featuring a tert-butyloxycarbonyl (Boc) protecting group selectively installed on the N3 position of the 3,6-diazabicyclo[3.2.0]heptane core . With a molecular formula of C₁₀H₁₈N₂O₂ and a molecular weight of 198.26 Da, this compound serves as a versatile chiral building block in medicinal chemistry, most notably as the central scaffold in Abbott's α4β2 nicotinic acetylcholine receptor (nAChR) selective agonist program [1] and in Indivior's dopamine D3 receptor modulator patent family [2]. The compound's value derives from its rigid bicyclic framework, which provides defined spatial orientation of the two secondary amine nitrogens, and the acid-labile Boc group that enables selective, sequential functionalization.

Why Generic Substitution of Tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-Carboxylate Fails: Regioisomeric, Physicochemical, and Synthetic Consequences


The assumption that any N-protected 3,6-diazabicyclo[3.2.0]heptane can substitute for the N3-Boc variant ignores three critical dimensions of differentiation. First, regioisomeric placement of the Boc group—N3 versus N6—produces measurably different physicochemical properties, with the N3-Boc isomer (target compound) exhibiting a calculated XLogP3 of 0.60 compared to LogP 0.23 for the N6-Boc regioisomer (CAS 122848-57-1), a 2.6-fold difference in lipophilicity that alters membrane permeability and off-target binding profiles of downstream analogs . Second, the parent unsubstituted 3,6-diazabicyclo[3.2.0]heptane (CAS 55402-83-0) is markedly more polar (LogP −0.8, TPSA 24.1 Ų) and lacks the steric and electronic shielding provided by the Boc group, rendering it unsuitable for the sequential, chemoselective functionalization required in complex synthetic routes [1]. Third, alternative protecting groups such as Cbz (XLogP 1.1) introduce higher lipophilicity and require orthogonal deprotection conditions (hydrogenolysis vs. acidolysis), fundamentally altering synthetic strategy and intermediate stability [2]. These differences are not cosmetic; they dictate which downstream SAR programs a building block can support.

Quantitative Differentiation Evidence for Tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-Carboxylate Versus Closest Analogs


Regioisomeric Boc Placement Differentiates Lipophilicity: N3-Boc (XLogP3 0.60) vs N6-Boc (LogP 0.23)

The target compound, bearing the Boc group on the N3 nitrogen, exhibits a calculated XLogP3 of 0.600 . The regioisomer with Boc on the N6 nitrogen (CAS 122848-57-1) has a reported LogP of 0.23 . This approximately 2.6-fold difference in lipophilicity (0.37 log units) arises from the distinct electronic environment of the two bridgehead-adjacent nitrogens in the fused [3.2.0] bicyclic system. While both isomers share the same molecular formula (C₁₀H₁₈N₂O₂), molecular weight (198.26 Da), and nearly identical TPSA (~41.6 Ų), the differential lipophilicity can influence the pharmacokinetic profile of final drug candidates derived from each scaffold.

regioisomer lipophilicity Boc protecting group position drug-like property optimization

Boc Protection Elevates TPSA and Modulates H-Bond Profile Relative to Unsubstituted Parent Scaffold

Installation of the Boc protecting group on the N3 position of the 3,6-diazabicyclo[3.2.0]heptane core increases the topological polar surface area (TPSA) from 24.1 Ų (parent, CAS 55402-83-0) to 41.6 Ų (target compound), a 73% increase [1]. Concurrently, the hydrogen bond donor count drops from 2 (parent) to 1 (Boc-protected), while the hydrogen bond acceptor count increases from 2 to 3 [1]. These shifts reflect the masking of one secondary amine as a carbamate, which reduces basicity (parent predicted pKa ~10.98) and alters the compound's ionization profile under physiological conditions.

topological polar surface area hydrogen bond donor count drug-likeness CNS MPO

Intermediate Lipophilicity Enables Tunable Property Space: N3-Boc Bridges Unsubstituted (LogP −0.8) and Cbz-Protected (XLogP 1.1) Analogs

The target N3-Boc compound occupies an intermediate lipophilicity position among commonly employed 3,6-diazabicyclo[3.2.0]heptane building blocks. The parent unsubstituted scaffold has a LogP of −0.8 [1], while the corresponding N3-Cbz protected analog (benzyl ester, (1S,5S)) has an XLogP of 1.1 [2]. The target compound's XLogP3 of 0.600 thus provides a midpoint lipophilicity, offering medicinal chemists a balanced starting point. Critically, the Boc group is cleaved under acidic conditions (TFA, HCl/dioxane), whereas Cbz removal requires hydrogenolysis, making Boc the preferred choice when acid-sensitive functionality is not present elsewhere in the synthetic sequence.

protecting group lipophilicity tuning Boc vs Cbz lead optimization building block

Scaffold Validated in α4β2 nAChR Agonist Program with High Potency and Subtype Selectivity

The N3-Boc protected scaffold serves as a direct precursor to Abbott's clinical candidate A-366833 and related series. Though the Boc compound itself is a synthetic intermediate, derivatives built on this exact scaffold demonstrated high-affinity binding to α4β2 nAChR with Ki values as low as 3.1 nM for [³H]-cytisine displacement (as exemplified by A-366833, which incorporates the 3,6-diazabicyclo[3.2.0]heptane core) [1]. Critically, compounds derived from this scaffold exhibited functional selectivity for α4β2 over α3β4 nAChR subtypes, with several analogs (e.g., (1R,5S)-25, (1R,5S)-55, (1R,5S)-56) showing virtually no agonist activity at hα3β4 while retaining full efficacy at hα4β2 [1]. This selectivity profile is directly attributable to the stereochemical and conformational constraints imposed by the [3.2.0] bicyclic core.

nicotinic acetylcholine receptor α4β2 selective agonist analgesic drug discovery CNS scaffold

Dual Pharmacological Validation: Dopamine D3 Receptor Modulation in Addiction and Psychiatric Indications

Beyond the nAChR program, the 3,6-diazabicyclo[3.2.0]heptane scaffold—including the N3-Boc intermediate as a key synthetic building block—is claimed in Indivior UK Limited's patent family (U.S. Patent 10,584,135 B2) covering substituted 3,6-diazabicyclo[3.2.0]heptanes as dopamine D3 receptor modulators [1]. The patent describes compounds useful for treating addictions, drug dependency, and psychiatric conditions mediated by D3 receptor activity. This second, mechanistically distinct pharmacological validation—spanning both ligand-gated ion channels (nAChR) and G protein-coupled receptors (D3)—confirms the scaffold's privileged status in CNS drug discovery. The Boc-protected intermediate is explicitly utilized in the patent's synthetic schemes for constructing diverse D3-targeted compound libraries.

dopamine D3 receptor addiction therapeutics psychiatric drug discovery bicyclic diamine scaffold

Defined Stereochemistry and Commercial Purity Enable Reproducible SAR and Scale-Up

The target compound is commercially available with defined purity specifications: ≥95% (AKSci) and ≥97% (Aladdin Scientific) . Although the CAS 1017789-34-2 entry corresponds to a racemic or stereochemically undefined mixture, the closely related enantiomerically pure (S,S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane (CAS 956276-42-9) is also commercially supplied at 95% purity , confirming that defined stereochemistry is accessible within this compound class. In contrast, the parent unsubstituted scaffold is typically handled as a labile free base requiring more rigorous storage conditions (predicted pKa ~10.98), whereas Boc protection stabilizes the material for routine handling and long-term storage .

chiral building block stereochemical integrity commercial purity specification medicinal chemistry procurement

High-Impact Application Scenarios for Tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-Carboxylate in Drug Discovery and Chemical Biology


CNS Drug Discovery: α4β2 nAChR Agonist Lead Optimization

Medicinal chemistry teams pursuing selective α4β2 nicotinic acetylcholine receptor agonists for pain, cognition, or neuropsychiatric indications can use the N3-Boc building block as a direct entry point to an extensively SAR-characterized chemical series. With the scaffold's validated Ki values as low as 3.1 nM and documented >100-fold selectivity over α3β4 (the subtype associated with ganglionic side effects), researchers can focus synthetic effort on pyridine ring substitution and stereochemical optimization rather than de novo scaffold discovery [1]. The Boc group's acid-labile nature (cleaved with TFA or HCl/dioxane) enables late-stage diversification at N3 after N6 functionalization, supporting efficient parallel library synthesis.

Addiction and Psychiatric Disorders: Dopamine D3 Receptor Modulator Development

The 3,6-diazabicyclo[3.2.0]heptane scaffold is explicitly claimed in patent families covering D3 receptor modulators for addiction, drug dependency, and psychiatric conditions [2]. Research groups targeting D3-mediated pathways can procure the N3-Boc building block and follow the patented synthetic routes to generate novel, patentable analogs. The scaffold's intermediate lipophilicity (XLogP3 0.60) and compact TPSA (41.6 Ų) place it within favorable CNS drug property space, reducing the risk of later-stage pharmacokinetic attrition .

Scaffold-Hopping and Piperazine Isostere Replacement Programs

In lead optimization campaigns where piperazine-containing leads exhibit metabolic liabilities (e.g., N-dealkylation, CYP-mediated oxidation) or inadequate conformational constraint, the 3,6-diazabicyclo[3.2.0]heptane core serves as a rigidified, sp³-rich isostere . The N3-Boc building block provides a single, well-defined handle for incorporation into existing synthetic sequences, with the Boc group offering orthogonal protection relative to Cbz, Fmoc, or Alloc strategies. The scaffold's predicted sp³ carbon fraction of 1.0 (all carbons sp³-hybridized) enhances three-dimensionality and may reduce promiscuous binding compared to flatter aromatic scaffolds [3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The N3-Boc-3,6-diazabicyclo[3.2.0]heptane scaffold, with its molecular weight of 198.26 Da and balanced physicochemical profile (HBD 1, HBA 3, TPSA 41.6 Ų), satisfies typical fragment library criteria (MW <300, clogP <3, HBD ≤3, HBA ≤3) . Its bifunctional nature—a Boc-protected amine for on-DNA or on-resin coupling and a free secondary amine for subsequent diversification—makes it particularly well-suited for DNA-encoded library construction. Procurement of the building block at ≥95% purity ensures reliable coupling efficiency in library production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.